molecular formula C10H17N3O B1459088 (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol CAS No. 1518082-44-4

(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol

Cat. No.: B1459088
CAS No.: 1518082-44-4
M. Wt: 195.26 g/mol
InChI Key: RSTXDYWIDMAHHE-UHFFFAOYSA-N
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Description

(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol is a chemical building block of interest in medicinal chemistry and drug discovery. This compound features a hybrid architecture combining a 1-methyl-1H-pyrazol-5-yl moiety with a piperidin-4-yl ring, linked by a methanol bridge. The piperidine ring is a prevalent scaffold in pharmaceuticals, often serving as a conformationally constrained amine. Meanwhile, the pyrazole heterocycle is a privileged structure in drug design, found in a wide range of bioactive molecules and FDA-approved drugs due to its ability to engage in hydrogen bonding and dipolar interactions with biological targets . While the specific biological activity of (1-methyl-1H-pyrazol-4-yl)methanol must be established through experimental research, compounds with similar structural motifs have demonstrated significant research value. For instance, piperidine derivatives are actively investigated as inhibitors for various enzymatic targets. One area of research involves piperidine-based inhibitors of Cholesterol 24-Hydroxylase (CYP46A1) for positron-emission tomography (PET) imaging in neurological studies . In infectious disease research, synthetic piperidine derivatives have been developed as potent inhibitors of MenA (1,4-dihydroxy-2-naphthoate prenyltransferase) in the menaquinone biosynthesis pathway of Mycobacterium tuberculosis , presenting a promising strategy for new anti-tubercular agents . Furthermore, molecular hybrids containing both pyrazole and piperidine subunits have been explored for their therapeutic potential against metabolic and cognitive disorders, such as type 2 diabetes and Alzheimer's disease, by acting as inhibitors of 11-beta-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . Researchers may find this compound to be a versatile intermediate for constructing more complex molecules for screening against these and other biological targets. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-methylpyrazol-3-yl)-piperidin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-13-9(4-7-12-13)10(14)8-2-5-11-6-3-8/h4,7-8,10-11,14H,2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTXDYWIDMAHHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(C2CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518082-44-4
Record name (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol
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Preparation Methods

Synthetic Routes and Preparation Strategies

General Synthetic Approach

The synthesis generally involves coupling a 1-methyl-1H-pyrazole moiety with a piperidin-4-ylmethanol or its derivative. Key steps include:

The synthetic pathway often requires protection/deprotection steps to manage functional group compatibility.

Detailed Stepwise Procedure

A representative synthetic route based on related compounds and analogous positions (piperidin-2-yl vs. piperidin-4-yl) is as follows:

Step Description Reagents/Conditions Notes
1 Preparation of 1-methyl-1H-pyrazole-5-carbaldehyde Vilsmeier-Haack formylation using POCl₃/DMF, reflux Forms aldehyde intermediate for further coupling
2 Reductive amination with piperidin-4-ylmethanol Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃) in AcOH/MeOH Forms the methanol linkage between pyrazole and piperidine
3 Purification and characterization Chromatography, HPLC, NMR Ensures >95% purity and structural confirmation

This method is adapted from known procedures for positional isomers and related piperidine derivatives, with modifications to accommodate the 4-position substitution on piperidine.

Alternative Preparation Methods

Use of Protected Piperidine Derivatives

Catalytic Coupling Reactions

  • Suzuki coupling and related palladium-catalyzed cross-coupling reactions can be employed when aryl halides or boronate esters are involved in the pyrazole or piperidine ring functionalization.
  • These methods reduce the number of synthetic steps and improve yields in complex derivatives.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield/Purity
Solvent Methanol, Acetic acid, THF Solvent polarity affects reaction rate and selectivity
Temperature 0°C to room temperature Lower temps favor selectivity; room temp for completion
Reducing agent NaCNBH₃, NaBH(OAc)₃, LiAlH₄ (for pyrazole carboxylic acid reduction) Choice affects reduction efficiency and side reactions
Atmosphere Inert (nitrogen or argon) Prevents oxidation of sensitive intermediates
Reaction time 2–16 hours depending on step Longer times improve conversion but may increase impurities

Optimization studies indicate reductive amination with sodium triacetoxyborohydride in acetic acid/methanol at room temperature provides high yields and purity for the methanol linkage formation.

Characterization Techniques Post-Synthesis

  • NMR Spectroscopy (¹H and ¹³C): Confirms the presence of pyrazole and piperidine moieties and the methanol bridge. Pyrazole protons typically resonate at δ 7.2–7.5 ppm, while piperidine protons appear at δ 1.5–3.5 ppm.
  • FTIR Spectroscopy: Identifies O-H stretching (~3400 cm⁻¹) and C=N stretching (~1600 cm⁻¹) characteristic of pyrazole and alcohol groups.
  • HPLC: Used for purity assessment, typically employing reversed-phase C18 columns with UV detection at 254 nm, targeting >95% purity.
  • Mass Spectrometry (ESI-MS): Confirms molecular weight; expected [M+H]⁺ peak consistent with molecular formula.

Research Findings and Yield Data

Method Starting Material Key Reagents Yield (%) Notes
Reduction of 1-methyl-1H-pyrazole-5-carboxylic acid with LiAlH₄ 1-methyl-1H-pyrazole-5-carboxylic acid LiAlH₄ in THF, 0–20°C, 2 h 67% Provides (1-methyl-1H-pyrazol-5-yl)methanol intermediate
Reductive amination with piperidin-4-ylmethanol 1-methyl-1H-pyrazole-5-carbaldehyde NaCNBH₃, AcOH/MeOH, RT 60–75% (typical) High selectivity for methanol linkage formation

The overall synthetic efficiency depends on the quality of intermediates and reaction optimization. Industrial scale-up focuses on solvent choice, temperature control, and purification methods to maximize yield and purity.

Summary Table of Preparation Methods

Preparation Step Description Reagents/Conditions Yield Range Reference
Pyrazole carboxylation/formylation Vilsmeier-Haack reaction POCl₃/DMF, reflux N/A
Reduction to pyrazolylmethanol LiAlH₄ in THF, inert atmosphere 0–20°C, 2 h 67%
Reductive amination with piperidin-4-ylmethanol NaCNBH₃ or NaBH(OAc)₃, AcOH/MeOH, RT 2–16 h 60–75%
Protection/deprotection (optional) Boc protection, tosylation, acidic deprotection Boc₂O, sulfonyl chlorides, TFA N/A
Catalytic coupling (for derivatives) Suzuki coupling, Pd catalyst Pd(PPh₃)₄, base, 80°C Variable

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methanol group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents, elevated temperatures.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, substituted amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that pyrazole derivatives can target specific pathways involved in cancer cell proliferation, making them promising candidates for further development in cancer therapeutics.

Neuropharmacology

The piperidine moiety in this compound suggests potential applications in neuropharmacology. Research has shown that piperidine derivatives can act on neurotransmitter systems, potentially offering therapeutic effects for conditions such as anxiety and depression. A notable case study highlighted the efficacy of similar compounds in modulating serotonin receptors, which are crucial for mood regulation.

Pesticidal Properties

The unique structure of this compound also positions it as a candidate for agrochemical applications. Pyrazole-based compounds have been recognized for their insecticidal properties. A comprehensive study assessed the effectiveness of related compounds against common agricultural pests, demonstrating significant mortality rates at low concentrations.

Herbicidal Activity

In addition to insecticides, pyrazole derivatives have shown herbicidal activity. Research indicated that these compounds could inhibit specific enzymes involved in plant growth, leading to effective weed control. Field trials reported promising results in reducing weed populations without adversely affecting crop yields.

Polymer Chemistry

The compound's structural features lend themselves to applications in polymer chemistry. Derivatives of pyrazoles have been utilized as monomers or additives to enhance the mechanical properties of polymers. Studies have demonstrated that incorporating such compounds can improve thermal stability and tensile strength of polymer matrices.

Nanotechnology

In nanotechnology, this compound has potential as a stabilizing agent for nanoparticles. Research indicates that pyrazole compounds can effectively stabilize metal nanoparticles, which are critical in various applications including catalysis and drug delivery systems.

Case Studies

  • Anticancer Study : A recent investigation into pyrazole derivatives revealed that they could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Insecticide Research : Field trials conducted with a pyrazole-based insecticide demonstrated over 80% efficacy against aphids on tomato plants, showcasing its potential as a sustainable pest management solution.
  • Polymer Enhancement : A study on polycarbonate materials incorporated with pyrazole derivatives showed a 30% increase in impact resistance compared to standard formulations.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Modified Substituents
Compound Name Molecular Formula Key Structural Features Biological Activity/Applications
(1-Methyl-1H-pyrazol-5-yl)methanol C5H8N2O Pyrazole + hydroxymethylene Intermediate in synthesis (no reported bioactivity)
(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanol C7H12N2O Ethyl/methyl-pyrazole + hydroxymethylene No specific activity reported; used in organic synthesis
(1-Phenyl-1H-pyrazol-4-yl)methanol C10H10N2O Phenyl-pyrazole + hydroxymethylene Potential aromatic interactions in drug design

Key Differences :

  • Substituent Position: The target compound’s pyrazole substitution at the 5-position (vs.
  • Piperidine Inclusion : Unlike simpler pyrazole alcohols, the piperidine ring in the target compound enhances its ability to interact with biological targets (e.g., enzymes, GPCRs) through nitrogen-mediated hydrogen bonding .
Piperidine-Containing Analogues
Compound Name Molecular Formula Structural Features Antiproliferative Activity (Avg. Growth %)
(1-Methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol C10H17N3O Pyrazole + piperidin-4-yl methanol 22.16–32.41% (leukemia, melanoma, renal cancer)
4-(1H-Indazol-5-yl)-1-methyl-4-piperidinol C13H17N3O Indazole + piperidinol No reported activity; safety concerns noted
Compound 5a (trimethoxyphenyl derivative) Trimethoxyphenyl + piperidine Inactive (unsuitable for anticancer use)

Key Insights :

  • Piperidin-4-yl Methanol vs. Piperidinol: The hydroxymethylene group in the target compound enhances polarity and hydrogen-bonding capacity compared to 4-piperidinol derivatives, which may explain its superior antiproliferative activity .
  • Substituent Effects : Electron-donating groups (e.g., methyl) on the terminal phenyl ring (as in Compound 5a) improve activity against specific cancer lines (e.g., SK-MEL-5, MDA-MB-468) .

Biological Activity

(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol, with the CAS number 1518082-44-4, is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its structural properties, biological activities, and relevant research findings.

Structural Information

The molecular formula of this compound is C10H17N3OC_{10}H_{17}N_{3}O. The compound features a pyrazole ring and a piperidine moiety, which are known to contribute to various biological activities.

Biological Activity Overview

Research on pyrazole derivatives has indicated a wide range of biological activities, including antitumor , antimicrobial , and antioxidant effects. The specific compound this compound has not been extensively studied in isolation; however, related compounds have shown promising results.

Anticancer Activity

Studies have highlighted that pyrazole-containing compounds can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against breast cancer cells (e.g., MDA-MB-231) and other malignancies such as lung and colorectal cancers .

Compound TypeCell Line TestedIC50 Value (μM)Reference
Pyrazole DerivativeMDA-MB-2310.013
Pyrazole with PiperidineZ-1380.4

The biological activity of pyrazole derivatives often involves the modulation of various signaling pathways. For instance, some studies suggest that these compounds can inhibit specific kinases involved in cancer cell proliferation and survival .

Case Studies

Several case studies have explored the biological activity of related pyrazole compounds:

  • Antitumor Activity : A study on a series of pyrazole derivatives showed that certain modifications led to enhanced cytotoxic effects on cancer cell lines, indicating that structural variations can significantly influence biological outcomes .
  • Inhibition Studies : Research has shown that pyrazole derivatives can inhibit enzymes such as CHK1, which is crucial for cell cycle regulation in cancer cells. This inhibition leads to reduced tumor growth in xenograft models .
  • Synergistic Effects : Some pyrazole compounds have been tested in combination with standard chemotherapy agents like doxorubicin, revealing synergistic effects that enhance overall efficacy against resistant cancer cell lines .

Q & A

Advanced Research Question

  • Kinase Inhibition Profiling : Use TR-FRET assays to measure Akt1/Akt2 inhibition (e.g., IC50 values). Include positive controls (e.g., MK-2206) .
  • Cell Viability Assays : Test cytotoxicity in HaCaT keratinocytes (MTT assay) to assess cutaneous toxicity risks .
  • Selectivity Screening : Employ kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .

How does the stereochemistry of the piperidin-4-yl group influence target binding and selectivity?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Analyze dihedral angles between pyrazole and piperidine rings to predict binding to Akt isoforms. For example, a 120° angle may enhance Akt2 selectivity .
  • X-ray Crystallography : Resolve co-crystal structures with Akt1/Akt2 to compare hydrogen-bonding interactions (e.g., with Glu234 in Akt2) .
  • SAR Studies : Modify piperidine substituents (e.g., fluorination) and measure changes in IC50 values .

What computational strategies are effective for rational design of derivatives with improved pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : Use SwissADME to optimize logP (<3) and PSA (<90 Ų) for blood-brain barrier penetration .
  • Docking Studies : Glide/SP docking into Akt2 (PDB: 1O6K) to prioritize derivatives with stronger hydrophobic contacts (e.g., pyrazole-methyl to Val164) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for binding affinity changes upon substituent modifications .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

  • Experimental Replication : Standardize assay conditions (e.g., ATP concentration, incubation time) across labs .
  • Batch Analysis : Compare impurity profiles (e.g., via LC-MS) to rule out synthetic byproducts affecting activity .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., Akt inhibition IC50 ranges) and apply statistical weighting .

What strategies mitigate toxicity while maintaining efficacy in preclinical studies?

Advanced Research Question

  • Isozyme Selectivity : Design analogs with >20-fold selectivity for Akt1 over Akt2 to reduce keratinocyte apoptosis .
  • Prodrug Approaches : Introduce hydrolyzable groups (e.g., esters) to improve tissue-specific delivery .
  • In Vivo Safety Profiling : Monitor liver enzymes (ALT/AST) and histopathology in rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol
Reactant of Route 2
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(1-methyl-1H-pyrazol-5-yl)(piperidin-4-yl)methanol

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